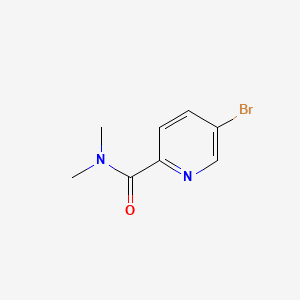

5-bromo-N,N-dimetilpicolinamida

Descripción general

Descripción

5-bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . This compound is also known as Br-DMPA and is used in various scientific experiments.

Molecular Structure Analysis

The molecular structure of 5-bromo-N,N-dimethylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 5th position and a dimethylamide group . The InChI code for this compound is InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 .Physical and Chemical Properties Analysis

5-bromo-N,N-dimethylpicolinamide has a molecular weight of 229.07 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 172 . The compound has one rotatable bond .Aplicaciones Científicas De Investigación

Síntesis de Derivados

“5-bromo-N,N-dimetilpicolinamida” puede utilizarse como precursor en la síntesis de un nuevo conjunto de derivados de la hidrazona del ácido 5-bromoindol-2-carboxílico . Estos derivados se estudiaron como posibles inhibidores de la tirosina quinasa VEGFR-2 (TK) .

Inhibidor de la Tirosina Quinasa VEGFR-2

Los derivados de la hidrazona del 5-bromoindol sintetizados, incluido “this compound”, se han estudiado por su potencial como inhibidores de la tirosina quinasa VEGFR-2 . Esta enzima desempeña un papel crucial en la angiogénesis, que es un proceso involucrado en el crecimiento de nuevos vasos sanguíneos a partir de vasos preexistentes .

Aplicaciones Anticancerígenas

Los derivados de “this compound” han mostrado resultados prometedores en la inhibición de la proliferación celular en tres líneas celulares de cáncer humano . Esto lo convierte en un posible candidato para el desarrollo de fármacos anticancerígenos .

Inhibición del Citocromo P450

Los compuestos recién sintetizados, incluido “this compound”, no parecieron inhibir el citocromo P450 . Esta es una consideración importante en el desarrollo de fármacos, ya que el citocromo P450 participa en el metabolismo de los fármacos en el cuerpo .

No Hepatotóxico

Los compuestos sintetizados no mostraron hepatotoxicidad in silico . Esto sugiere que “this compound” y sus derivados podrían ser seguros para el hígado, que es un órgano vital involucrado en el metabolismo de los fármacos .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular revelaron que los derivados de “this compound” tenían las mejores energías de unión contra el dominio TK de VEGFR . Esto indica su potencial eficacia como inhibidores de esta enzima .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 5-bromo-N,N-dimethylpicolinamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .

Mode of Action

5-bromo-N,N-dimethylpicolinamide interacts with the α-glucosidase enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia .

Biochemical Pathways

The inhibition of α-glucosidase by 5-bromo-N,N-dimethylpicolinamide affects the carbohydrate digestion pathway . Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. When the activity of α-glucosidase is inhibited, the breakdown of carbohydrates is delayed, resulting in a slower and lower rise in blood glucose levels after a meal .

Result of Action

The molecular and cellular effects of 5-bromo-N,N-dimethylpicolinamide’s action include the inhibition of α-glucosidase and the subsequent decrease in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with diabetes .

Análisis Bioquímico

Biochemical Properties

5-bromo-N,N-dimethylpicolinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the activity of these enzymes, affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of 5-bromo-N,N-dimethylpicolinamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .

Molecular Mechanism

The molecular mechanism of 5-bromo-N,N-dimethylpicolinamide involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-N,N-dimethylpicolinamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-bromo-N,N-dimethylpicolinamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

5-bromo-N,N-dimethylpicolinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites within the cell .

Transport and Distribution

The transport and distribution of 5-bromo-N,N-dimethylpicolinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound can be transported to different cellular compartments, where it exerts its effects on various biochemical processes .

Subcellular Localization

The subcellular localization of 5-bromo-N,N-dimethylpicolinamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .

Propiedades

IUPAC Name |

5-bromo-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRHFAPOFNDZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628486 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-86-4 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

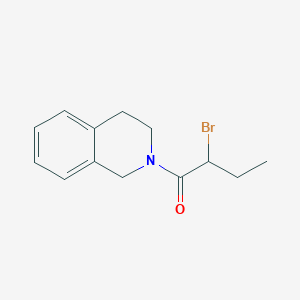

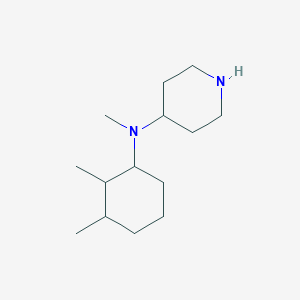

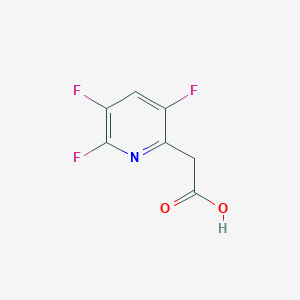

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)